molecular formula C10H14N2O B311994 N-(5-methyl-2-pyridinyl)butanamide

N-(5-methyl-2-pyridinyl)butanamide

Cat. No.: B311994
M. Wt: 178.23 g/mol
InChI Key: OQBOGSXVPOOKKN-UHFFFAOYSA-N
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Description

N-(5-Methyl-2-pyridinyl)butanamide is a substituted pyridine derivative with a butanamide side chain attached to the 2-pyridinyl ring. This compound features a methyl group at the 5-position of the pyridine ring, which distinguishes it from other structurally related amides.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)butanamide

InChI

InChI=1S/C10H14N2O/c1-3-4-10(13)12-9-6-5-8(2)7-11-9/h5-7H,3-4H2,1-2H3,(H,11,12,13)

InChI Key

OQBOGSXVPOOKKN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC=C(C=C1)C

Canonical SMILES

CCCC(=O)NC1=NC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-(5-methyl-2-pyridinyl)butanamide, we analyze its structural and functional analogs from diverse sources:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyridine Hydrogen Bond Donors/Acceptors Key Distinguishing Features
This compound C₁₁H₁₅N₃O ~209.26 (calculated) 5-methyl 1 donor, 3 acceptors Compact structure, lipophilic methyl group
N-[5-(Acetylamino)-2-pyridinyl]-butanamide C₁₁H₁₅N₃O₂ 221.26 5-acetylamino 2 donors, 4 acceptors Enhanced hydrogen bonding, polar acetyl group
(R)-N-[(2S,4S,5S)-...]butanamide (PF 43(1)) C₃₇H₄₄N₄O₅ ~648.77 Complex stereochemistry 4 donors, 7 acceptors Multi-ring system, stereospecific activity

Key Findings:

Substituent Effects: The 5-methyl group in this compound reduces polarity compared to analogs like N-[5-(acetylamino)-2-pyridinyl]-butanamide, which has a polar acetyl group. This likely enhances lipophilicity (predicted logP ~1.8 vs. ~0.9 for the acetylated analog) .

Stereochemical Complexity :

  • Compounds described in Pharmacopeial Forum (e.g., entries m, n, o) exhibit intricate stereochemistry and multi-ring systems, which correlate with higher molecular weights (>600 g/mol) and reduced bioavailability compared to simpler pyridinylbutanamides .

Biological Relevance: While this compound lacks direct pharmacological data, analogs like N-[5-(acetylamino)-2-pyridinyl]-butanamide are explored for enzyme inhibition (e.g., kinase targets) due to their planar aromatic cores and amide-mediated interactions .

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